3-(BENZENESULFONYL)-N-[(3,4-DIMETHOXYPHENYL)METHYL]-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXAMIDE
Description
This compound belongs to the 8-azabicyclo[3.2.1]octane family, a scaffold known for its conformational rigidity and pharmacological relevance in targeting central nervous system (CNS) receptors and enzymes. The molecule features:
- Benzenesulfonyl group: Enhances metabolic stability and modulates electronic properties.
- 3,4-Dimethoxybenzyl carboxamide: Likely contributes to lipophilicity and receptor binding via aromatic interactions.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[(3,4-dimethoxyphenyl)methyl]-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5S/c1-29-21-11-8-16(12-22(21)30-2)15-24-23(26)25-17-9-10-18(25)14-20(13-17)31(27,28)19-6-4-3-5-7-19/h3-8,11-12,17-18,20H,9-10,13-15H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYKJLVHUHGLEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-N-[(3,4-DIMETHOXYPHENYL)METHYL]-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the benzenesulfonyl and dimethoxyphenyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(BENZENESULFONYL)-N-[(3,4-DIMETHOXYPHENYL)METHYL]-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
3-(BENZENESULFONYL)-N-[(3,4-DIMETHOXYPHENYL)METHYL]-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly those with bicyclic structures.
Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.
Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-N-[(3,4-DIMETHOXYPHENYL)METHYL]-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and functional variations among related 8-azabicyclo[3.2.1]octane derivatives:
Functional Group Impact on Pharmacological Profile
- Sulfonamide vs. Ester/Carboxylate : The target compound’s benzenesulfonyl group (vs. esters in ) likely improves resistance to esterase-mediated hydrolysis, extending half-life .
- Dimethoxybenzyl vs. Halogenated Aromatics : The 3,4-dimethoxybenzyl group in the target may enhance CNS penetration compared to ’s chlorophenyl but with reduced electrophilicity (lower toxicity risk).
- Carboxamide vs. Methanol: The carboxamide (target, ) supports hydrogen bonding with targets like kinases or GPCRs, unlike the hydroxyl group in , which may limit binding specificity.
Biological Activity
The compound 3-(benzenesulfonyl)-N-[(3,4-dimethoxyphenyl)methyl]-8-azabicyclo[3.2.1]octane-8-carboxamide is a novel synthetic derivative belonging to the class of azabicyclo compounds, which have garnered attention for their potential therapeutic applications, particularly in neuropharmacology and oncology. This article explores its biological activity, mechanisms of action, and potential therapeutic implications based on available research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a bicyclic framework with a sulfonamide group and methoxy-substituted phenyl moieties. The presence of these functional groups is believed to contribute to its biological activity.
Molecular Formula
- C : 18
- H : 24
- N : 2
- O : 5
- S : 1
Research indicates that compounds with similar structures often interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The azabicyclo structure is known for its ability to penetrate the blood-brain barrier (BBB), making it a candidate for central nervous system (CNS) disorders.
Key Mechanisms:
- Acetylcholinesterase Inhibition : Some derivatives have shown inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in the CNS .
- Selectivity for PSEN1 Complexes : Studies suggest that related compounds can selectively inhibit presenilin complexes involved in Alzheimer's disease pathology, indicating potential neuroprotective effects .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant biological activity against various cancer cell lines and neurodegenerative models.
In Vivo Studies
Preliminary in vivo studies have shown promising results regarding the pharmacokinetics of this compound, including its ability to cross the BBB effectively.
| Study Type | Findings | Reference |
|---|---|---|
| Pharmacokinetics | High brain penetration; moderate clearance | |
| Toxicology | No significant cardiotoxicity observed |
Case Studies and Applications
- Alzheimer's Disease Models : In animal models of Alzheimer's disease, compounds structurally similar to the target compound demonstrated reduced amyloid plaque formation and improved cognitive function.
- Cancer Therapeutics : The compound has been investigated for its potential use in targeted therapies against specific cancer types, showing promise in reducing tumor size in xenograft models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
